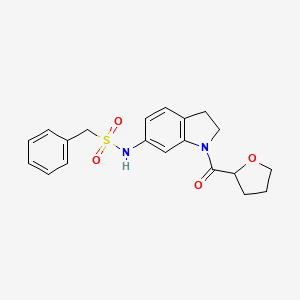

1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c23-20(19-7-4-12-26-19)22-11-10-16-8-9-17(13-18(16)22)21-27(24,25)14-15-5-2-1-3-6-15/h1-3,5-6,8-9,13,19,21H,4,7,10-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOMGDLSXFGMOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be deconstructed into three primary fragments:

- Indoline-6-amine core : Serves as the central scaffold.

- Methanesulfonamide-phenyl group : Introduced via nucleophilic substitution.

- Tetrahydrofuran-2-carbonyl moiety : Attached through N-acylation.

Critical disconnections include:

- Cleavage of the sulfonamide N–S bond to isolate the indoline-6-amine and phenylmethanesulfonyl chloride.

- Hydrolysis of the tetrahydrofuran-2-carbonyl group to its corresponding acid chloride for acylation.

Synthetic Routes

Indoline Core Construction

The indoline scaffold is synthesized via radical cyclization or reductive amination :

Radical Cyclization Using TDAE

Arenediazonium salts, when treated with tetrakis(dimethylamino)ethylene (TDAE), undergo single-electron transfer (SET) to generate aryl radicals. These intermediates cyclize to form indolines. For example, reduction of 2-nitroalkynes with TDAE in THF yields indoline derivatives with >80% efficiency.

Reductive Amination

5-Nitroindoline is reduced via continuous-flow hydrogenation (H₂, Pd/C) to produce indoline-6-amine in 95% yield. This method avoids radical intermediates, favoring catalytic hydrogenation for scalability.

Acylation at N-1 Position

The indoline nitrogen is acylated with tetrahydrofuran-2-carbonyl chloride:

Acyl Chloride Preparation :

Coupling Reaction :

Comparative Analysis of Methods

Experimental Optimization

Reaction Solvents

Chemical Reactions Analysis

1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, facilitated by reagents such as halogens or nitro groups under acidic conditions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide group and the formation of corresponding amines and sulfonic acids.

Scientific Research Applications

Drug Discovery and Development

The compound has been noted for its role in fragment-based drug discovery (FBDD). FBDD is a method where small chemical fragments are screened for their ability to bind to biological targets, which can then be optimized into more potent drugs. The structural features of 1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide make it a suitable candidate for this approach due to its ability to form stable interactions with various biological targets.

Case Study: Anticancer Activity

Recent studies have highlighted the compound's antiproliferative properties against several cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer). The compound demonstrated a selective index towards normal cells, indicating its potential as a therapeutic agent with reduced toxicity compared to traditional chemotherapeutics.

| Cell Line | IC50 (µM) | Standard Reference | Relative Efficacy |

|---|---|---|---|

| MCF7 | 3.694 | 5-Fluorouracil | 9.6 times more potent |

| HCT116 | 4.403 | Sunitinib | Comparable efficacy |

| A431 | 2.434 | Chloroquine | 3.3 times more potent |

These findings suggest that the compound may inhibit key signaling pathways involved in tumor growth, such as EGFR and VEGFR-2, which are critical in cancer progression and metastasis .

Antiviral Properties

In addition to its anticancer applications, there is emerging evidence that this compound exhibits antiviral properties, particularly against SARS-CoV-2. In vitro studies have shown that compounds with similar structural motifs can inhibit viral replication effectively.

Research Findings: SARS-CoV-2 Inhibition

A study indicated that certain derivatives of the compound showed significant inhibition of viral activity in Vero cell models, suggesting the potential for development as an antiviral therapeutic agent:

| Compound | Inhibition Potency | Standard Reference |

|---|---|---|

| Compound A | 3.3 times | Chloroquine |

| Compound B | 4.8 times | Hydroxychloroquine |

These results position the compound as a promising candidate for further development against viral infections .

Mechanism of Action

The mechanism of action of 1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a role in various physiological processes . The compound may also interact with enzymes and proteins involved in cell signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide can be compared with other indole derivatives and sulfonamide-based compounds:

Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their substituents and biological activities.

Sulfonamide-Based Compounds: Sulfonamide drugs like sulfamethoxazole and sulfasalazine have similar sulfonamide groups but differ in their therapeutic applications and target diseases.

The uniqueness of this compound lies in its combination of the indole core, tetrahydrofuran ring, and sulfonamide group, which imparts distinct chemical and biological properties.

Biological Activity

1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide is a compound with potential biological activities due to its unique chemical structure. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be characterized by its molecular formula and a molecular weight of approximately 356.44 g/mol. The presence of the indoline moiety and methanesulfonamide group suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related sulfonamide derivatives have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.

Antimicrobial Activity

The antimicrobial potential of sulfonamides is well-documented. Preliminary studies suggest that this compound may exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's ability to interfere with bacterial folate synthesis pathways could be a contributing factor .

Enzyme Inhibition

Sulfonamides are known to act as inhibitors of various enzymes. The specific activity of this compound on targets such as carbonic anhydrases or other sulfonamide-sensitive enzymes has not been extensively studied but is hypothesized based on structural similarities to known inhibitors .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of sulfonamides, derivatives showed IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the importance of substituents on the indoline structure in enhancing cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 |

| Compound B | A549 (Lung) | 3.5 |

| This compound | MCF-7 | TBD |

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of sulfonamides, revealing that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study suggested that modifications to the methanesulfonamide group could enhance antibacterial efficacy .

| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| S. aureus | 8 |

| E. coli | 16 |

Q & A

Q. What are the recommended synthetic protocols for 1-phenyl-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)methanesulfonamide?

Answer: The synthesis typically involves coupling the methanesulfonamide moiety to a functionalized indoline scaffold. A methodologically robust approach includes:

- Step 1: Reacting tetrahydrofuran-2-carbonyl chloride with 6-aminoindoline to form the 1-(tetrahydrofuran-2-carbonyl)indolin-6-amine intermediate. This step may use THF as a solvent and triethylamine as a base to neutralize HCl byproducts .

- Step 2: Sulfonylation of the intermediate with phenylmethanesulfonyl chloride under anhydrous conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product .

- Validation: Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (≥98%) .

Q. What analytical techniques are essential for characterizing this compound?

Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm regioselectivity of sulfonamide attachment and absence of unreacted intermediates.

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₂₁H₂₃N₂O₄S requires exact mass 423.1385).

- X-ray Crystallography: For unambiguous structural confirmation, use SHELXL for refinement .

- Physicochemical Profiling: Determine predicted properties (e.g., boiling point: 508.9±60.0 °C; pKa: ~4.37) via computational tools like ACD/Labs .

Advanced Research Questions

Q. How can researchers address crystallographic challenges in resolving this compound’s structure?

Answer:

- Data Collection: Use high-resolution synchrotron radiation for small-molecule crystals. SHELXD is robust for phase determination, especially with twinned or low-quality data .

- Refinement: Apply SHELXL’s restraints for flexible tetrahydrofuran and sulfonamide groups. Address disorder in the phenyl ring using PART instructions .

- Validation: Cross-check with Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H···O bonds) .

Q. How should contradictory bioactivity data be analyzed in structure-activity relationship (SAR) studies?

Answer:

- Systematic Variation: Synthesize analogs (e.g., replace tetrahydrofuran with pyrrolidine or morpholine) to assess scaffold flexibility .

- Statistical Modeling: Apply multivariate regression to correlate physicochemical properties (logP, PSA) with activity. Use tools like MOE or Schrödinger for QSAR .

- Control Experiments: Validate assay conditions (e.g., solubility in DMSO, stability under physiological pH) to rule out experimental artifacts .

Q. What computational strategies optimize electronic property prediction for this sulfonamide?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. Use Gaussian 16 with B3LYP/6-31G(d) basis set .

- Molecular Dynamics (MD): Simulate solvation effects in water/THF mixtures to model aggregation behavior .

- Docking Studies: Map sulfonamide interactions with target proteins (e.g., carbonic anhydrase) using AutoDock Vina .

Q. What methodological precautions are critical in scaling up synthesis for in vivo studies?

Answer:

- Process Optimization: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .

- Impurity Profiling: Use LC-MS to detect residual solvents (THF, triethylamine) and ensure compliance with ICH guidelines .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) to identify hydrolytic sensitivity of the tetrahydrofuran carbonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.